molecular formula C18H24N4O2 B2682924 1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea CAS No. 1421583-53-0

1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea

Cat. No.: B2682924
CAS No.: 1421583-53-0
M. Wt: 328.416
InChI Key: OAXWEQOXYOPTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a pyrimidine ring and a phenylpropyl group, suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from ethyl acetoacetate and urea, the pyrimidine ring can be synthesized through a cyclization reaction.

    Alkylation: The pyrimidine derivative can be alkylated using an appropriate alkyl halide to introduce the ethyl group.

    Urea Formation: The final step involves the reaction of the pyrimidine derivative with 3-phenylpropyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine ring or the phenylpropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrimidine ring could be involved in hydrogen bonding or π-π interactions with target molecules, while the urea linkage might facilitate binding through hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea: Similar structure with a methyl group instead of an ethyl group.

    1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-benzyl)urea: Similar structure with a benzyl group instead of a phenylpropyl group.

Uniqueness

1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea is unique due to the specific combination of the pyrimidine ring and the phenylpropyl group, which may confer distinct biological or chemical properties compared to its analogs.

Properties

IUPAC Name

1-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-2-16-13-17(23)22(14-21-16)12-11-20-18(24)19-10-6-9-15-7-4-3-5-8-15/h3-5,7-8,13-14H,2,6,9-12H2,1H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXWEQOXYOPTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C=N1)CCNC(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.